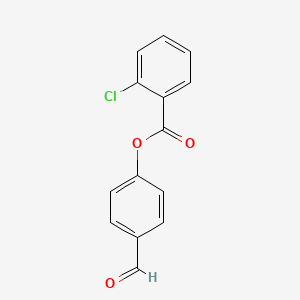

4-Formylphenyl 2-chlorobenzoate

Description

Contextualization within the Ester Functional Group Landscape

Esters are a pivotal functional group in organic chemistry, and those derived from benzoic acid hold particular importance. The properties of 4-Formylphenyl 2-chlorobenzoate (B514982) are best understood by first examining the chemical environment of benzoate (B1203000) esters and the synthetic utility of its constituent parts.

Benzoate esters are esters of benzoic acid and alcohols or phenols. organic-chemistry.org They are ubiquitous compounds, widely used as intermediates in the synthesis of a variety of products, including dyes, perfumes, and pharmaceuticals. organic-chemistry.orgresearchgate.net The synthesis of benzoate esters is typically achieved through Fischer esterification of benzoic acid with an alcohol, or by reacting a benzoyl chloride with an alcohol or phenol (B47542). organic-chemistry.org Alternative methods, such as transesterification from other benzoates like methyl benzoate, are also employed, particularly in industrial settings seeking high conversion rates and minimal byproducts. acs.org

In synthetic organic chemistry, the benzoate group can serve as a protecting group for alcohols and phenols due to its general stability under various conditions. organic-chemistry.org More recently, aromatic esters have gained significant attention as readily available, inexpensive, and stable alternatives to aryl halides in cross-coupling reactions. acs.org This has opened new avenues for forming carbon-carbon and carbon-heteroatom bonds by activating the normally inert C(acyl)–O bond. acs.org Research has also explored the thermal properties of aromatic esters for potential use as phase change materials in high-temperature applications. mdpi.com

The formyl group (–CHO) is a carbonyl group bonded to a hydrogen atom. ucla.edu When attached to a phenyl ring, it forms a formylphenyl moiety, a key structural unit in many organic molecules. lookchem.com Formylation, the introduction of a formyl group onto an aromatic ring, is a fundamental transformation that provides access to aromatic aldehydes. wikipedia.org These aldehydes are versatile intermediates, participating in reactions like oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions.

The formylphenyl group is a crucial building block in the synthesis of complex molecules and materials. For instance, tri(4-formylphenyl) phosphonate (B1237965) has been developed as a recyclable support for liquid-phase peptide synthesis, where the aldehyde function serves as an anchor point. nih.gov Furthermore, formylphenyl-containing molecules are essential monomers for creating advanced materials like Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in catalysis and gas storage. unt.edu

Chemical Identity and Structural Features of 4-Formylphenyl 2-chlorobenzoate

The precise arrangement of atoms and functional groups in this compound defines its chemical behavior and reactivity.

The systematic IUPAC name for the compound is this compound. sigmaaldrich.comchemicalbook.com It is also referred to as 2-Chloro-benzoic acid 4-formyl-phenyl ester. chemicalbook.com The molecule consists of a 2-chlorobenzoyl group attached to a 4-formylphenyl group via an ester linkage. Specifically, the carbonyl carbon of the 2-chlorobenzoic acid moiety is bonded to the oxygen atom of what was formerly 4-hydroxybenzaldehyde (B117250).

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 321726-55-0 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₁₄H₉ClO₃ scbt.com |

The concept of positional isomerism is critical when discussing substituted aromatic compounds like formylphenyl chlorobenzoates. The specific locations of the formyl group on the phenol ring and the chlorine atom on the benzoate ring significantly influence the molecule's properties. Different isomers of this compound exist, each with a unique chemical identity.

For example, changing the position of the formyl group from the para (4-position) to the meta (3-position) or ortho (2-position) results in 3-Formylphenyl 2-chlorobenzoate and 2-Formylphenyl 2-chlorobenzoate, respectively. bldpharm.com Similarly, the chlorine atom can be moved to the meta or para position on the benzoate ring, yielding 4-Formylphenyl 3-chlorobenzoate (B1228886) or 4-Formylphenyl 4-chlorobenzoate (B1228818). scbt.com Each of these isomers will exhibit distinct physical and chemical properties due to differences in electronic effects, steric hindrance, and intramolecular interactions. This is illustrated in studies of related molecules where the position of substituents dramatically alters crystal packing and dihedral angles between the aromatic rings. nih.govnih.gov

Table 2: Examples of Positional Isomers and Related Structures

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Formylphenyl 4-chlorobenzoate | 634593-03-6 bldpharm.com | C₁₄H₉ClO₃ |

| 3-Formylphenyl 4-chlorobenzoate | 431998-21-9 bldpharm.com | C₁₄H₉ClO₃ |

| 4-Formylphenyl 4-chlorobenzoate | Not specified | C₁₄H₉ClO₃ scbt.com |

| 4-Bromo-2-formylphenyl 4-chlorobenzoate | 432009-98-8 bldpharm.com | C₁₄H₈BrClO₃ |

General Academic Research Trajectories for Halogenated Aromatic Esters

Halogenated aromatic esters are a class of compounds actively investigated for their diverse applications and interesting chemical behavior. Research into these molecules follows several key trajectories.

One major area of focus is their use as building blocks in organic synthesis. The presence of halogen atoms provides a reactive handle for cross-coupling reactions, while the ester group can be modified or used to direct reactions. acs.org Recent innovative research has led to the development of the "ester dance reaction," where an ester group can be made to migrate around an aromatic ring using a palladium catalyst, enabling the synthesis of complex aromatic esters from low-cost starting materials. waseda.jp

Furthermore, halogenated aromatic esters are explored for their potential biological activities. For example, computational docking studies have been used to predict the anti-inflammatory potential of compounds like 4-formyl-2-methoxyphenyl-4-chlorobenzoate by evaluating their binding to enzymes such as cyclooxygenase-2 (COX-2). fip.org The microbial degradation of halogenated aromatics is also an area of study, driven by the need for environmentally friendly methods to remove these persistent compounds. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(4-formylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLKTRAKKASEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formylphenyl 2 Chlorobenzoate and Its Analogues

Classical Esterification Routes

The formation of the ester linkage in 4-formylphenyl 2-chlorobenzoate (B514982) is traditionally accomplished through established esterification protocols. These methods involve the reaction of the precursor molecules, 4-hydroxybenzaldehyde (B117250) and 2-chlorobenzoic acid.

Steglich Esterification Protocols Utilizing Urea (B33335) Derivatives

Steglich esterification is a mild and effective method for forming esters, particularly suitable for substrates that are sensitive to acid. organic-chemistry.org This reaction typically employs a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov

The mechanism involves the activation of the carboxylic acid (2-chlorobenzoic acid) by the carbodiimide to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with the alcohol (4-hydroxybenzaldehyde) to yield the desired ester, 4-formylphenyl 2-chlorobenzoate, and a urea byproduct (e.g., dicyclohexylurea). organic-chemistry.org The addition of DMAP accelerates the reaction by acting as an acyl transfer agent. nih.gov

General Reaction Scheme:

2-Chlorobenzoic Acid + 4-Hydroxybenzaldehyde + DCC/DMAP → this compound + Dicyclohexylurea

This method is advantageous due to its mild reaction conditions, which helps in preserving the sensitive aldehyde functional group. organic-chemistry.org

Direct Condensation Approaches for Ester Bond Formation

Direct condensation, or Fischer esterification, represents another classical route. This method typically involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible process, and often requires the removal of water to drive the equilibrium towards the formation of the ester.

However, the strong acidic conditions and high temperatures required for Fischer esterification can be detrimental to the aldehyde group in 4-hydroxybenzaldehyde, potentially leading to side reactions and lower yields.

Modernized Synthetic Strategies

To enhance efficiency, yield, and sustainability, modern synthetic techniques have been developed and applied to the synthesis of benzoate (B1203000) esters.

Microwave-Assisted Synthesis Techniques for Related Benzoate Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.orgresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in

In the context of benzoate ester synthesis, microwave irradiation can be applied to the esterification of a carboxylic acid and an alcohol. researchgate.net For instance, the reaction of benzoic acid and n-propanol in the presence of a catalytic amount of sulfuric acid can be completed in minutes under microwave irradiation, compared to much longer periods required for conventional refluxing. researchgate.net This approach could potentially be adapted for the synthesis of this compound, offering a more time- and energy-efficient process. nih.gov

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield |

| Hydrolysis of Benzyl Chloride | ~35 minutes | 3 minutes | 97% |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% |

| Oxidation of Toluene (B28343) | 10-12 hours | 5 minutes | 40% |

| Esterification of Benzoic Acid | ~30 minutes (reflux) | 6 minutes | High |

Regioselective Acylation Methods in Chlorobenzoate Derivative Synthesis

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. In the context of chlorobenzoate derivatives, Friedel-Crafts acylation is a fundamental reaction for introducing an acyl group onto an aromatic ring. acgpubs.org The development of catalysts that can direct the acylation to a specific position is of significant interest.

For example, research has shown that using certain catalysts, such as Hg[Co(SCN)4], can lead to highly regioselective acetylation of substituted benzene (B151609) derivatives, yielding specific isomers in good to excellent yields. acgpubs.org While not directly a method for ester synthesis, the principles of regioselective acylation are crucial when considering the synthesis of more complex analogues or when the starting materials themselves are synthesized via such methods. datapdf.com

Precursor Chemistry and Functional Group Interconversions

2-Chlorobenzoic Acid: This precursor can be synthesized through several routes. A common laboratory-scale method is the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate. wikipedia.orgnbinno.com Another approach involves the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.org Industrially, it can also be prepared from anthranilic acid via a Sandmeyer-type reaction. nbinno.comyoutube.com

| Starting Material | Reagents | Product |

| 2-Chlorotoluene | Potassium Permanganate | 2-Chlorobenzoic Acid wikipedia.orgnbinno.com |

| Anthranilic Acid | NaNO2, HCl, CuCl | 2-Chlorobenzoic Acid youtube.com |

| o-Chloro Benzonitrile | HCl, Water | o-Chloro Benzoic Acid chemicalbook.com |

4-Hydroxybenzaldehyde: This aldehyde can be prepared through various methods. The Reimer-Tiemann reaction, involving the reaction of phenol (B47542) with chloroform (B151607) in a basic solution, yields both 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. learncbse.in Another method is the Dakin oxidation of 4-hydroxyacetophenone. wikipedia.org It can also be synthesized by the oxidation of p-cresol (B1678582) or the hydrolysis of 4-hydroxybenzyl alcohol. longchangextracts.com

| Starting Material | Method | Product |

| Phenol | Reimer-Tiemann Reaction (with Chloroform, NaOH) | 4-Hydroxybenzaldehyde learncbse.in |

| p-Nitrotoluene | Oxidation-Reduction with Sodium Polysulfide | 4-Hydroxybenzaldehyde chemicalbook.com |

| 4-Hydroxyphenylglycolic Acid | Oxidation with FeCl3 | 4-Hydroxybenzaldehyde prepchem.com |

Functional group interconversions are also relevant. For instance, the aldehyde group of 4-hydroxybenzaldehyde can be a precursor for other functional groups, allowing for the synthesis of a variety of analogues. chemicalbook.com

Preparation of 2-Chlorobenzoyl Chloride as a Key Reagent

2-Chlorobenzoyl chloride is a crucial acylating agent in this synthesis. It is typically prepared from either 2-chlorobenzoic acid or 2-chlorobenzaldehyde (B119727) through various chlorination methods.

One common and high-yielding method involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂). guidechem.com In a typical procedure, 2-chlorobenzoic acid is refluxed with an excess of thionyl chloride, sometimes in an inert solvent like toluene or chloroform, to produce 2-chlorobenzoyl chloride. guidechem.comchemicalbook.comnih.gov This reaction is often stirred overnight at elevated temperatures (e.g., 75°C) to ensure complete conversion. guidechem.comchemicalbook.com The excess thionyl chloride and solvent are then removed under reduced pressure, yielding the desired product, often as a yellow oil, in near-quantitative yields. guidechem.comchemicalbook.com

Another prominent synthetic route starts from 2-chlorobenzaldehyde. google.com This method involves the chlorination of 2-chlorobenzaldehyde using chlorine gas in the presence of a catalytic amount of phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.comgoogle.com The reaction is conducted at high temperatures, typically between 140°C and 170°C. google.comgoogle.com This process has been shown to produce 2-chlorobenzoyl chloride in high yields (over 90%) and purity (above 95%) with significantly reduced reaction times compared to older methods. google.comgoogle.com

Below is a table summarizing various synthetic methods for 2-chlorobenzoyl chloride.

| Starting Material | Reagent(s) | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | Toluene | 75°C | Overnight | 100% | guidechem.comchemicalbook.com |

| 2-Chlorobenzoic acid | Thionyl chloride (SOCl₂) | Chloroform | Reflux | 1 hour | Not specified | nih.gov |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus pentachloride (PCl₅) | None | 160°C | 6 hours | 93% | chemicalbook.comgoogle.comprepchem.com |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂), 2,2'-Azobis(2,4-dimethylvaleronitrile) | Chlorobenzene | 41°C | 7 hours | 93% | guidechem.com |

Synthetic Pathways to 4-Formylphenol Derivatives

The other key component, 4-formylphenol (p-hydroxybenzaldehyde), and its derivatives are important phenolic aldehydes. Various synthetic strategies exist for their preparation.

One industrial method involves the selective oxidation of p-cresol derivatives. googleapis.com This process uses oxygen or an oxygen-containing gas in the presence of a base and a cobalt-based catalyst to oxidize the methyl group of p-cresol to a formyl group, yielding 4-hydroxybenzaldehyde. googleapis.com This method is advantageous as it can utilize mixtures of cresol (B1669610) isomers. googleapis.com

Another approach involves the manipulation of functional groups on a phenol ring. For instance, a process starting with a mixture of phenolic compounds carrying formyl or hydroxymethyl groups at various positions can be used. google.com Through a sequence of selective oxidation of a group at the ortho position to a carboxylic acid, followed by decarboxylation, the desired 4-hydroxybenzaldehyde can be produced and recovered. google.com

More complex derivatives can be prepared using multi-step synthetic routes. For example, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, a versatile pharmaceutical intermediate, can be synthesized from either terephthaloyl chloride or terephthalaldehyde. korea.ac.kr The route from terephthaloyl chloride involves conversion to an ester amide, reduction with LiAlH₄, and subsequent protection and oxidation to yield the target aldehyde. korea.ac.kr

Optimization of Reaction Parameters and Yield Considerations

In related syntheses, such as the preparation of dihydrobenzofuran neolignans, extensive optimization studies have shown that the choice of solvent can significantly impact conversion and selectivity. scielo.brscielo.br For instance, acetonitrile (B52724) was identified as a superior solvent to more traditional choices like dichloromethane (B109758) or benzene, offering a better balance between conversion and selectivity. scielo.brscielo.br

The concentration of reactants and the nature of any coupling agents or catalysts are also critical. For the esterification of 4-formylphenol with 2-chlorobenzoyl chloride, the reaction is often carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. nih.gov The molar ratio of the reactants and the base needs to be carefully controlled to maximize the yield and minimize side reactions.

For the synthesis of an analogue, 4-formyl-2-nitrophenyl 2-chlorobenzoate, the reaction involved adding an equimolar solution of 4-hydroxy-3-nitrobenzaldehyde (B41313) to the freshly prepared 2-chlorobenzoyl chloride in the presence of pyridine. nih.gov The mixture was stirred at room temperature for about an hour, demonstrating that under certain conditions, the reaction can proceed efficiently without the need for heating. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Formylphenyl 2 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy of 4-Formylphenyl 2-chlorobenzoate (B514982) reveals a distinct set of signals corresponding to the various protons in the molecule. The aldehydic proton characteristically appears as a singlet at approximately 10.0 ppm. The aromatic protons of the 4-formylphenyl ring typically exhibit a doublet of doublets pattern, with signals appearing between 7.4 ppm and 8.0 ppm. The protons on the 2-chlorobenzoyl moiety also resonate in the aromatic region, generally between 7.3 ppm and 8.1 ppm, with their specific shifts and coupling patterns influenced by the chlorine substituent. A representative ¹H-NMR spectrum is available for 4-formylphenyl 4-chlorobenzoate (B1228818). researchgate.net

Table 1: ¹H-NMR Chemical Shift Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-methylbenzoic acid | DMSO-d6 | 12.85 (s, 1H), 7.76 (s, 1H), 7.75 (d, J = 7.2 Hz, 1H), 7.39 (d, J = 7.6 Hz, 1 H), 7.36 (t, J = 7.6 Hz, 1H), 2.32 (s, 3H) rsc.org |

| 2-Chlorobenzoic acid | DMSO-d6 | 13.43 (s, 1H), 7.808 (d, 1H), 7.56 (t, 1H), 7.55 (t, 1H), 7.447 (d, 1H) chemicalbook.com |

| 4-formylbenzoic acid | DMSO | 8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H) rsc.org |

| 4-Formylphenylboronic acid | - | Signals present, specific shifts not detailed chemicalbook.com |

| 2-Chlorobenzoic acid | CDCl3 | 8.09(d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H) chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

Complementing the proton data, Carbon-13 NMR (¹³C-NMR) provides insight into the carbon framework of 4-Formylphenyl 2-chlorobenzoate. The carbonyl carbon of the aldehyde group is typically observed in the downfield region, around 192 ppm. The ester carbonyl carbon resonates at a slightly higher field, generally in the range of 164-166 ppm. The aromatic carbons exhibit signals between 120 ppm and 140 ppm, with the carbon attached to the chlorine atom showing a characteristic shift. A research study on 4-formylphenyl 4-chlorobenzoate includes its ¹³C-NMR spectrum. researchgate.net

Table 2: ¹³C-NMR Chemical Shift Data for Related Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-methylbenzoic acid | DMSO-d6 | 167.56, 137.95, 134.30, 130.85, 129.27, 127.67, 125.77, 21.49 rsc.org |

| 2-Chlorobenzoic acid | CDCl3 | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 chemicalbook.com |

| 4-formylbenzoic acid | DMSO | 167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9 rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong absorption band corresponding to the ester carbonyl (C=O) stretch is observed around 1742 cm⁻¹. researchgate.net The aldehyde carbonyl stretch appears at a slightly lower wavenumber, typically near 1701 cm⁻¹. Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹, while the C-O stretching of the ester group and the C-Cl stretching vibrations are found in the fingerprint region, below 1300 cm⁻¹. For a related compound, 4-Formyl-2-nitrophenyl 2-chlorobenzoate, the ester C=O stretch was noted at 1758.36 cm⁻¹ and the benzaldehyde (B42025) C=O stretch at 1698.30 cm⁻¹. nih.gov

Table 3: FTIR Absorption Data for this compound and Related Compounds

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

| 4-formylphenyl 4-chlorobenzoate | Ester C=O stretch | 1741.78 researchgate.net |

| 4-formylphenyl 4-chlorobenzoate | Aldehyde C=O stretch | 1701 researchgate.net |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | Ester C=O stretch | 1758.36 nih.gov |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | Benzaldehyde C=O stretch | 1698.30 nih.gov |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | Aromatic C-H stretch | 3081.33 nih.gov |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | Ester C-O stretch | 1216.94 nih.gov |

| 4-Formyl-2-nitrophenyl 2-chlorobenzoate | C-Cl stretch | 749.93 nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental for assessing the purity of a chemical compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. utexas.edu For the synthesis of this compound, TLC can be employed to determine the optimal reaction time. rsc.org Furthermore, TLC is crucial during the purification process, often by column chromatography, to identify the fractions containing the desired compound. rsc.org The polarity of the compound, influenced by the formyl and ester functional groups, dictates its retention factor (Rf) on the silica (B1680970) gel plate, allowing for its separation from impurities. utexas.edu

Computational Chemistry and in Silico Approaches to Formylphenyl 2 Chlorobenzoate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as 4-Formylphenyl 2-chlorobenzoate (B514982), might interact with a protein target.

Prediction of Binding Affinities and Energetics

Molecular docking simulations can estimate the binding affinity, which represents the strength of the interaction between a ligand and its target. This is often expressed as a binding energy value in kcal/mol. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, a study on the structurally related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate , investigated its interaction with the cyclooxygenase-2 (COX-2) enzyme, a common target for anti-inflammatory drugs. The binding energy was calculated to be -8.18 kcal/mol. fip.orgfip.org This value suggests a potentially strong and stable interaction with the COX-2 receptor. Such an analysis for 4-Formylphenyl 2-chlorobenzoate would provide valuable insights into its potential biological targets and efficacy.

Analysis of Binding Modes and Interaction Profiles

Beyond just predicting binding strength, molecular docking reveals the specific binding mode and interaction profile of a ligand within the active site of a target protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the analysis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor, specific interactions with amino acid residues in the binding pocket were identified. fip.org For example, an interaction with the amino acid Ser353 was noted. fip.org A similar analysis for this compound would be crucial for understanding the structural basis of its potential activity and for guiding future structural modifications to enhance binding.

Application of Docking Software and Algorithms (e.g., Autodock)

A variety of software and algorithms are available for performing molecular docking simulations. Autodock is a widely used suite of automated docking tools. fip.orgfip.org It employs a Lamarckian genetic algorithm to explore a wide range of possible conformations and orientations of the ligand within the protein's active site. The selection of the appropriate docking software and scoring function is a critical step in obtaining reliable predictions.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule. These methods can be used to calculate a variety of molecular descriptors that are relevant to chemical reactivity and stability.

Thermodynamic Property Computations

Quantum chemical methods can be used to compute various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These calculations provide fundamental data on the stability and energetics of the compound. For example, studies on related chlorobenzoic acids have utilized these methods to determine their thermodynamic properties. bldpharm.com Such data for this compound would be valuable for understanding its chemical behavior and for process chemistry applications.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO Analysis)

Molecular orbital theory provides a framework for understanding the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MEP is calculated from the total electron density and provides a map of the electrostatic potential on the van der Waals surface of the molecule.

For this compound, the MEP map would highlight distinct regions of positive and negative potential. The oxygen atoms of the carbonyl group in the formyl substituent and the ester linkage are expected to be regions of high negative electrostatic potential (typically colored red or yellow). These areas are electron-rich and represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms and the regions around the chlorine atom on the benzoate (B1203000) ring would exhibit positive electrostatic potential (typically colored blue), indicating electron-deficient areas susceptible to nucleophilic attack.

The presence of the electron-withdrawing formyl group and the chlorine atom significantly influences the MEP of the entire molecule. The chlorine atom, being highly electronegative, will draw electron density from the phenyl ring it is attached to, creating a more positive potential on that ring. The formyl group will similarly influence the electron distribution on its attached phenyl ring.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen (Formyl) | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Carbonyl Oxygen (Ester) | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Rings | Varied (more positive near Cl) | Potential for π-π stacking interactions |

| Aldehydic Proton | Positive | Potential site for nucleophilic attack |

| Chlorine Atom | Positive (σ-hole) | Potential for halogen bonding |

This table is illustrative and based on general principles of MEP analysis for similar functional groups.

Density Functional Theory (DFT) for Mechanistic Studies and Energetic Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, calculate thermodynamic properties, and predict spectroscopic data. For this compound, DFT calculations can elucidate the energetics of conformational changes and the pathways of chemical reactions.

One of the key applications of DFT for this molecule would be to study the mechanism of its hydrolysis, a common reaction for esters. DFT calculations can model the reaction pathway, identifying transition states and intermediates. For instance, the acid-catalyzed hydrolysis would likely proceed through protonation of the carbonyl oxygen, followed by nucleophilic attack of a water molecule to form a tetrahedral intermediate. The subsequent elimination of 2-chlorobenzoic acid would yield 4-hydroxybenzaldehyde (B117250). DFT can provide the activation energies for each step, allowing for the determination of the rate-limiting step. rsc.org

Furthermore, DFT is instrumental in calculating various molecular properties that contribute to understanding the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the presence of both electron-donating (ester) and electron-withdrawing (formyl, chloro) groups would modulate the HOMO-LUMO gap.

Table 2: Representative DFT-Calculated Parameters for Aromatic Esters

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular interactions |

Note: These values are representative for similar aromatic esters and would need to be specifically calculated for this compound.

Structure-Reactivity Relationships Derived from Computational Models

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties, it is possible to establish Quantitative Structure-Activity Relationships (QSAR). These relationships are invaluable in medicinal chemistry and materials science for designing molecules with desired properties.

For instance, substituting the chlorine atom with other halogens or with electron-donating or -withdrawing groups would alter the electronic and steric properties of the molecule. Computational models can predict how these changes affect reactivity. A study on a series of phenyl benzoates found that parameters like the calculated logarithm of the partition coefficient (ClogP) and molecular volume were key in developing a QSAR model. nih.gov

In the context of this compound, a QSAR study could explore how different substituents on either phenyl ring influence its stability, reactivity in hydrolysis, or potential biological activity. For example, replacing the chlorine with a methoxy (B1213986) group (an electron-donating group) would likely increase the electron density on the benzoate ring and could affect the rate of hydrolysis. A computational study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a structurally related compound, utilized molecular docking to predict its anti-inflammatory activity, showcasing the power of in silico methods to guide drug discovery. fip.org

Applications of 4 Formylphenyl 2 Chlorobenzoate in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

The presence of two distinct reactive sites within the same molecule allows 4-Formylphenyl 2-chlorobenzoate (B514982) to be employed as a versatile intermediate in the synthesis of elaborate molecular structures. These functional groups can be addressed either sequentially or, in some cases, concurrently to build molecular complexity.

The formyl and chlorobenzoate groups on the aromatic rings of 4-Formylphenyl 2-chlorobenzoate serve as handles for introducing further complexity. The aldehyde is a gateway for forming new carbon-carbon and carbon-heteroatom bonds, while the chlorobenzoate moiety offers opportunities for substitution and coupling reactions. This bifunctionality is crucial for designing intricate, multi-component molecular systems. For instance, the formyl group can readily undergo reactions to link to other molecular fragments, while the chloro-substituted ring can be modified through various cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.

In multi-step syntheses, protecting group strategies are often employed to selectively react one functional group while leaving another intact for later transformations. This compound is well-suited for such synthetic routes. For example, the formyl group can be protected as an acetal, allowing for selective modification of the chlorobenzoate moiety. Subsequently, deprotection of the formyl group would regenerate the aldehyde for further reactions. This sequential approach enables the controlled and predictable assembly of complex target molecules. The use of building blocks in multi-step noncovalent synthesis is a paradigm shift inspired by total synthesis in organic chemistry, allowing for the stepwise construction of complex structures. mnstate.edu

Strategies for Further Chemical Derivatization

The synthetic utility of this compound is largely defined by the chemical transformations that can be performed on its two key functional groups.

The aldehyde functionality is one of the most versatile groups in organic chemistry, participating in a wide array of reactions. This allows for significant structural diversification starting from this compound.

One of the most common transformations of an aldehyde is its reaction with a phosphorus ylide in a Wittig reaction to form an alkene. wikipedia.orgorganic-chemistry.orgudel.edulibretexts.org This reaction is highly valuable for creating new carbon-carbon double bonds with high regioselectivity. Another key reaction is the formation of a Schiff base (or imine) through condensation with a primary amine. google.comnih.govresearchgate.netnih.gov This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. google.comresearchgate.net

Below is a table summarizing some of the key derivatization reactions of the formyl group:

| Reaction Type | Reagents/Conditions | Product Functional Group |

| Oxidation | KMnO₄, K₂Cr₂O₇/H₂SO₄, or milder reagents like Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | Alkene |

| Schiff Base Formation | Primary amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base catalyst | α,β-Unsaturated system |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine |

| Grignard Reaction | Grignard reagent (R-MgBr) | Secondary Alcohol |

The chlorobenzoate portion of the molecule also offers several avenues for modification. The ester linkage can be hydrolyzed to yield the corresponding phenol (B47542) and 2-chlorobenzoic acid. wikipedia.org More significantly, the chlorine atom on the benzoate (B1203000) ring can be replaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other substituents.

A more synthetically valuable approach is the use of the chloro-substituent in transition-metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. These reactions are cornerstones of modern organic synthesis for constructing complex aromatic systems. The chloride on the benzoic acid ring can be readily replaced by ammonia (B1221849) to form 2-aminobenzoic acid. wikipedia.org

Here is a table of potential transformations for the chlorobenzoate moiety:

| Reaction Type | Reagents/Conditions | Transformation |

| Ester Hydrolysis | Aqueous acid or base (e.g., NaOH, H₂SO₄) | Cleavage to 4-hydroxybenzaldehyde (B117250) and 2-chlorobenzoic acid |

| Transesterification | Alcohol, acid or base catalyst | Exchange of the phenyl group with another alcohol |

| Amidation | Amine, heat or catalyst | Conversion of the ester to an amide |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Replacement of Cl with an aryl or vinyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Replacement of Cl with an amino group |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature/pressure | Replacement of Cl with the nucleophile |

Synthesis of Specialized Organic Materials and Components

The rigid, aromatic structure of this compound, combined with its capacity for derivatization, makes it a candidate for the synthesis of specialized organic materials. The derivatization of the formyl group can lead to the formation of larger, conjugated systems.

For example, the synthesis of calamitic (rod-shaped) liquid crystals often involves the connection of multiple aromatic rings through ester linkages. tubitak.gov.tr By reacting the formyl group of this compound to create a larger conjugated system and potentially modifying the chlorobenzoate end, new liquid crystalline materials could be designed. tubitak.gov.tr

Furthermore, the bifunctional nature of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. For instance, conversion of the formyl group to a vinyl group via a Wittig reaction would generate a polymerizable monomer. The subsequent polymer could potentially be further modified at the chlorobenzoate site. Polythiophenes, for example, are polymers that have garnered significant interest for their applications as advanced materials with diverse optoelectronic properties. researchgate.net Derivatives of this compound could potentially be incorporated into such polymer chains to tune their properties.

Applications in the Development of Agrochemicals

The structural motifs present in this compound, specifically the 2-chlorobenzoyl and formylphenyl groups, are pivotal in the synthesis of various agrochemicals. The precursor, 2-chlorobenzoyl chloride, is a key building block for a range of insecticides, herbicides, and fungicides. nbinno.com For instance, the 2-chlorobenzoyl moiety is integral to the synthesis of certain substituted (((phenyl)amino)carbonyl) benzamides, which are recognized for their insecticidal properties. google.com

The synthesis process often involves the reaction of 2-chlorobenzaldehyde (B119727) with a chlorinating agent to produce 2-chlorobenzoyl chloride. google.comchemicalbook.comprepchem.comgoogle.com This acid chloride can then be reacted with a substituted phenol, such as 4-hydroxybenzaldehyde, to form an ester like this compound. The resulting compound, with its reactive aldehyde group, serves as a versatile intermediate. This aldehyde functionality can undergo further chemical transformations, such as conversion to an oxime, a Schiff base, or oxidation to a carboxylic acid, allowing for the introduction of diverse functionalities necessary for biological activity in pest control agents.

While direct examples of this compound in final agrochemical products are not extensively documented in public literature, its constituent parts are well-established in the industry. For example, methyl-2-formyl benzoate, a related compound, is a precursor to substances with antifungal properties. researchgate.net This suggests the potential of this compound as a scaffold in developing new plant protection agents.

Utilization in Materials Science for Polymer and Additive Synthesis

In materials science, phenyl benzoate derivatives are recognized for their utility in creating liquid crystals and as stabilizing additives in polymers. researchgate.net The unique combination of a reactive aldehyde and a stable ester linkage in this compound makes it a candidate for incorporation into advanced polymer structures.

Phenyl benzoate derivatives have been investigated for their photo- and thermostabilizing effects in polymers like polyvinyl chloride (PVC). researchgate.net They can help protect the polymer matrix from degradation by UV radiation. Although specific studies on this compound as a polymer additive are not prominent, its structural similarity to known stabilizers suggests a potential application in this area. The synthesis of nanocomposites, for instance, sometimes involves in-situ polymerization where monomers are polymerized in the presence of nanoparticles to create materials with enhanced properties, a process where a bifunctional monomer like this could be useful. mdpi.com

Intermediates for Pharmaceutical Synthesis (excluding efficacy)

The role of this compound as an intermediate in pharmaceutical synthesis is significant due to the prevalence of its structural components in medicinal chemistry. The 2-chlorobenzoic acid framework is a component of several nonsteroidal anti-inflammatory drugs (NSAIDs). basicmedicalkey.com For example, derivatives of salicylic (B10762653) acid have been synthesized that incorporate a chlorobenzoyl moiety, leading to new anti-inflammatory compounds. nih.gov

The synthetic utility of this compound lies in its capacity for selective transformations at two key points: the aldehyde and the ester linkage. The aldehyde can be a precursor for creating more complex side chains through reactions like the Wittig reaction, aldol (B89426) condensation, or reductive amination. The ester bond, while generally stable, can be hydrolyzed to liberate the phenolic hydroxyl group for further functionalization if needed.

Research into new therapeutic agents often involves the synthesis of derivatives of known bioactive scaffolds. For example, 2-aminobenzothiazole (B30445) has been combined with various profens to create new hybrid molecules with potential anti-inflammatory activity. dntb.gov.ua Similarly, 2-chlorobenzoic acid derivatives have been synthesized and studied for their antimicrobial activities. nih.gov The compound this compound can serve as a starting material for such explorations, providing a ready-made scaffold containing both an aldehyde handle for derivatization and a biologically relevant chlorobenzoate core. Its role as a building block is highlighted by the custom synthesis services that offer it for research and development in the pharmaceutical industry. 1int.co.uk

Future Directions and Emerging Research Avenues for 4 Formylphenyl 2 Chlorobenzoate

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic pathways for aromatic esters like 4-Formylphenyl 2-chlorobenzoate (B514982). Traditional synthesis often involves hazardous reagents and solvents, generating significant waste. Future research will prioritize the development of sustainable alternatives that minimize environmental impact while maximizing efficiency.

One promising approach is the adoption of microwave-assisted synthesis . This technique can dramatically accelerate reaction times, reduce energy consumption, and often leads to higher yields with fewer byproducts. For instance, the synthesis of a related compound, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of 4-Formylphenyl 2-chlorobenzoate.

Biocatalysis represents another cornerstone of green chemistry. The use of enzymes, such as lipases, as catalysts in esterification reactions offers several advantages, including high selectivity, mild reaction conditions, and biodegradability. nih.govnih.gov Research is ongoing to identify and engineer robust enzymes capable of efficiently catalyzing the esterification of 4-hydroxybenzaldehyde (B117250) with 2-chlorobenzoyl chloride, the precursors to this compound.

The application of ionic liquids as both catalysts and solvents is also a burgeoning area of investigation. These salts, which are liquid at or near room temperature, can offer a recyclable and non-volatile medium for ester synthesis, potentially replacing traditional volatile organic compounds (VOCs). rsc.orgchemrxiv.orgnih.govrsc.orgrsc.org Furthermore, flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch reactor, presents opportunities for safer, more scalable, and highly controlled synthesis of aromatic esters. pnas.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, reduced energy consumption, higher yields. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Ionic Liquids | Recyclable reaction medium, low volatility, potential catalytic activity. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Advanced Studies on Catalytic Systems for Enhanced Reactivity and Selectivity

To overcome the inherent challenges of synthesizing sterically hindered esters like this compound, which involves an ortho-substituted benzoyl chloride, researchers are exploring advanced catalytic systems. These novel catalysts aim to enhance reaction rates and improve selectivity, leading to more efficient and cost-effective production.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative to traditional methods. The development of new organocatalysts tailored for the esterification of sterically demanding substrates is a key research focus.

The use of nanocatalysts is another exciting frontier. The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, can lead to enhanced catalytic activity. Research into the application of magnetic nanoparticles, for instance, could simplify catalyst recovery and reuse, further contributing to the sustainability of the process.

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate (B1228818) has been reported using 4-formylphenyl 4-chlorobenzoate as a starting material in a one-pot condensation reaction with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.net This highlights the reactivity of the formyl group and the stability of the ester linkage under these conditions.

| Advanced Catalytic System | Potential Benefits for this compound Synthesis |

| Organocatalysis | Metal-free, potentially lower toxicity, and milder reaction conditions. |

| Nanocatalysis | High catalytic activity, potential for easy separation and recycling (e.g., magnetic nanoparticles). |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials science. researchgate.net While specific models for this compound are not yet prevalent, the application of these computational tools to predict the properties of related aromatic esters is a rapidly growing area of research.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of aromatic esters with their physicochemical properties and biological activities. nih.govwikipedia.orgyoutube.comyoutube.com By training algorithms on existing data, researchers can build predictive models to estimate properties such as solubility, stability, and potential biological targets for new derivatives of this compound without the need for extensive experimental work.

Machine learning algorithms, including deep neural networks, can be employed to predict reaction outcomes and optimize reaction conditions. researchgate.netrsc.org This can significantly reduce the time and resources required for developing efficient synthetic routes. Furthermore, generative AI models can be used to design novel analogues of this compound with desired properties, opening up new avenues for drug discovery and materials science.

| AI/ML Application | Potential Impact on this compound Research |

| QSAR Modeling | Prediction of physicochemical and biological properties of new derivatives. |

| Reaction Outcome Prediction | Optimization of synthetic routes and reaction conditions. |

| Generative Models | Design of novel analogues with tailored functionalities. |

Exploration of Self-Assembly and Supramolecular Chemistry with Aromatic Esters

The specific arrangement of functional groups in this compound—a formyl group, an ester linkage, and a chloro substituent—provides a rich platform for exploring self-assembly and supramolecular chemistry. The interplay of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, can lead to the formation of well-defined supramolecular architectures with unique properties.

A study of the closely related compound, 4-Formyl-2-nitrophenyl 2-chlorobenzoate, reveals that the crystal packing is stabilized by weak C—H···O intermolecular hydrogen bonds, forming chains of molecules. nih.gov The dihedral angle between the two benzene (B151609) rings in this molecule is influenced by the steric repulsion between the ortho-chloro and nitro groups. nih.gov This suggests that in this compound, the ortho-chloro substituent will similarly influence the conformation and subsequent packing of the molecule.

The formyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. The chlorine atom can engage in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering. nih.govresearchgate.netnih.govamanote.comrsc.org The competition and cooperation between these different interactions will dictate the final supramolecular structure. Future research will focus on elucidating these interactions through single-crystal X-ray diffraction studies and computational modeling to understand and control the self-assembly process. This could lead to the design of new materials with tailored optical, electronic, or porous properties.

| Supramolecular Interaction | Potential Role in the Self-Assembly of this compound |

| C—H···O Hydrogen Bonding | Formation of molecular chains and networks. |

| Halogen Bonding (C—Cl···O/N) | Directional control of molecular packing. |

| π-π Stacking | Stabilization of layered or columnar structures. |

Unveiling Novel Reactivity Patterns through High-Throughput Experimentation

High-throughput experimentation (HTE) is a powerful tool for accelerating chemical research by enabling the rapid screening of a large number of reaction conditions in parallel. combichemistry.comnih.govcuanschutz.eduutsouthwestern.edu The application of HTE to the synthesis and functionalization of this compound can unveil novel reactivity patterns and identify optimal conditions for various transformations.

By systematically varying catalysts, solvents, temperatures, and other reaction parameters in a miniaturized and automated fashion, researchers can quickly map the reactivity landscape of this compound. This approach is particularly valuable for discovering new catalytic systems for its synthesis, as discussed in section 7.2.

Furthermore, HTE can be employed to screen for new reactions involving the formyl group or the aromatic rings of this compound. This could lead to the discovery of novel derivatives with interesting biological or material properties. The integration of HTE with advanced analytical techniques and data analysis tools will be crucial for efficiently processing the vast amounts of data generated and for identifying promising leads for further investigation.

| HTE Application | Potential Discoveries for this compound |

| Catalyst Screening | Identification of highly active and selective catalysts for its synthesis. |

| Reaction Discovery | Unveiling of novel transformations and functionalizations of the molecule. |

| Process Optimization | Rapid determination of optimal conditions for known and new reactions. |

Q & A

Q. What experimental methodologies are recommended for synthesizing 4-formylphenyl 2-chlorobenzoate and ensuring reaction completeness?

- Methodological Answer: The synthesis typically involves esterification between 2-chlorobenzoyl chloride and 4-formylphenol under basic conditions. Reaction completeness can be monitored using thin-layer chromatography (TLC) with eluent systems such as chloroform:ethyl acetate (2:1), hexane:ethyl acetate (4:1), or hexane:ethanol (4:1). Disappearance of the starting material’s Rf spot indicates completion . For purity, combine TLC with melting point analysis.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer: Use a combination of spectroscopic techniques:

- FT-IR to confirm ester carbonyl (~1720–1740 cm⁻¹) and formyl (≈1680–1700 cm⁻¹) stretches.

- ¹H NMR for aromatic protons (δ 7.2–8.5 ppm), formyl proton (≈9.8–10.2 ppm), and ester methyl/methylene groups (if applicable).

- X-ray crystallography (for crystalline derivatives) to resolve bond angles and spatial arrangements, as demonstrated for structurally similar compounds like 4-nitrophenyl 2-chlorobenzoate .

Q. What catalysts or conditions optimize the esterification reaction for this compound?

- Methodological Answer: Nano basic catalysts like SBA-Pr-NH₂ (derived from SBA-15 functionalized with 3-aminopropyltrimethoxysilane) enhance reaction efficiency in click chemistry-based syntheses. Alternatively, traditional bases (e.g., pyridine or DMAP) can be used to neutralize HCl byproducts during ester formation .

Advanced Research Questions

Q. How can computational docking studies elucidate the bioactivity of this compound?

- Methodological Answer: Molecular docking tools (e.g., AutoDock Vina) can model interactions between the compound and target proteins (e.g., COX-2). Key steps:

Prepare the ligand (optimize geometry using DFT).

Retrieve the protein structure (PDB ID) and remove water/co-crystallized ligands.

Define the binding pocket and run docking simulations.

Analyze hydrogen bonding, hydrophobic interactions, and binding affinity (ΔG).

For example, the formyl group may interact with Arg120 or Tyr355 residues in COX-2 .

Q. What are the environmental degradation pathways for 2-chlorobenzoate derivatives, and how might they apply to this compound?

- Methodological Answer: Microbial degradation pathways involve enzymes like 2-chlorobenzoate 1,2-dioxygenase (EC 1.14.12.24) and catechol 1,2-dioxygenase (EC 1.13.11.2) . Metagenomic studies (via LC-MS/MS) can identify proteins in soil or wastewater samples that metabolize the compound. For advanced analysis, use PathVisio to map pathways and validate enzyme activity with knockout mutants .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer: Contradictions (e.g., NMR shifts varying by solvent or impurities) require:

- Cross-validation with multiple techniques (e.g., FT-IR, Raman, HRMS).

- Replication under standardized conditions (solvent, temperature).

- Computational validation (e.g., DFT-predicted NMR shifts via Gaussian software).

For example, discrepancies in formyl proton shifts may arise from solvent polarity effects .

Q. What strategies enable the incorporation of this compound into functional materials?

- Methodological Answer: The formyl group allows post-synthetic modifications (e.g., Schiff base formation or click chemistry). For nanostructured composites:

Functionalize silsesquioxane cages with azide groups.

React with prop-2-ynyl 2-chlorobenzoate (via CuAAC click reaction).

Characterize using TEM, BET surface area, and TGA for thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.